

Strategies to reduce off-target effects of azetidine derivatives

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Compound of Interest

Compound Name: 3-(2-Tert-butylphenoxy)azetidine

Cat. No.: B1395495

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Technical Support Center: Azetidine Derivatives

Welcome to the technical support center for researchers working with azetidine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and optimize the selectivity of your compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with azetidine derivatives.

Issue 1: My azetidine derivative shows high potency but also significant off-target activity.

This is a common challenge in drug discovery. High potency can sometimes be accompanied by binding to unintended targets. Here are some strategies to address this:

- Strategy 1: Structure-Activity Relationship (SAR) Guided Modification. Systematically modify the chemical structure of your lead compound and assess the impact on both on-target and off-target activity.[1][2][3] By analyzing these relationships, you can identify key structural features that contribute to potency and selectivity.[2]
 - Troubleshooting Steps:
 - Synthesize a small library of analogs with modifications at various positions of the azetidine ring and its substituents.



- Screen these analogs against your primary target and a panel of relevant off-targets.
- Analyze the data to identify modifications that decrease off-target binding while maintaining or improving on-target potency. For example, introducing steric hindrance near a group responsible for off-target binding can disrupt that interaction.
- Strategy 2: Bioisosteric Replacement. Replace parts of your molecule with other chemical groups (bioisosteres) that have similar physical or chemical properties but may alter the binding profile.[4][5][6][7]
 - Troubleshooting Steps:
 - Identify functional groups in your molecule that might contribute to off-target binding.
 This could be a basic nitrogen, a hydrogen bond donor, or a lipophilic moiety.
 - Replace these groups with known bioisosteres. For instance, an azetidine ring could be a bioisosteric replacement for a piperidine or pyrrolidine ring to alter metabolic pathways.[8]
 - Evaluate the new compounds for on-target and off-target activity. Replacing a phenyl ring with a cyclopropyl group can increase the fraction of sp3 hybridized carbons (Fsp3), which can lead to improved physicochemical properties and selectivity.[9]

Issue 2: My azetidine compound is a substrate for efflux pumps like P-glycoprotein (Pgp), limiting its CNS penetration.

Pgp efflux is a significant hurdle for CNS-targeted drugs. Here are some approaches to mitigate this:

- Strategy: Physicochemical Property Modulation. Modify the molecule to reduce its affinity for Pgp.[10]
 - Troubleshooting Steps:
 - Lower Basicity: Reduce the pKa of basic nitrogen atoms in your molecule. This can be achieved by introducing electron-withdrawing groups nearby.[10]



- Reduce Hydrogen Bond Donors: Decrease the number of hydrogen bond donors, as this property is often associated with Pgp substrates.[10]
- Conformational Restriction: Modify the conformational flexibility of the molecule. This
 can sometimes disrupt the optimal conformation for Pgp binding.[10]

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the selectivity of azetidine derivatives?

Improving selectivity is a key aspect of drug design. The main strategies include:

- Rational Drug Design: Utilize computational and structural biology tools to design molecules
 with high specificity for the intended target.[11] This involves analyzing the molecular
 structure of the target and optimizing the ligand to bind selectively.[11]
- Structure-Based Drug Design (SBDD): Use the 3D structure of the target protein to guide the
 design of selective ligands. Docking models can help predict binding poses and identify key
 interactions to exploit for selectivity.
- High-Throughput Screening (HTS): Screen large compound libraries against the target and a
 panel of anti-targets to identify selective hits early in the discovery process.[11]
- Bioisosteric Replacement: As mentioned earlier, strategically replacing functional groups can modulate selectivity.[4][12] For example, using an azetidine ring as a bioisostere for other small aliphatic rings can improve properties like metabolic stability and hydrophilicity.[9][12]

Q2: How can I experimentally profile the off-target effects of my azetidine compounds?

Several experimental approaches can be used:

- Broad Kinase Panel Screening: If your target is a kinase, screening against a large panel of kinases is a standard method to assess selectivity.
- Safety Pharmacology Panels: These panels, often offered by contract research organizations (CROs), test your compound against a wide range of receptors, ion channels, and enzymes known to be involved in adverse drug reactions.



- Cell-Based Phenotypic Screening: Assess the effect of your compound on various cell lines to identify potential off-target-driven cellular toxicities.[11]
- Scalable Thiol Reactivity Profiling (STRP): This assay can be used to measure the intrinsic reactivity of small molecules with cysteine, which can be an indicator of potential off-target covalent interactions.[13]

Q3: Are there computational tools to predict off-target effects?

Yes, computational methods are increasingly used to predict potential off-target interactions:

- In Silico Target Prediction: Various computational tools and databases can predict potential
 off-target interactions based on the chemical structure of your compound.[14][15] These
 methods often use machine learning algorithms trained on large datasets of known drugtarget interactions.[14][15]
- Molecular Docking: Docking your compound into the binding sites of known off-targets can provide insights into the likelihood of an interaction.
- Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built to correlate chemical structures with off-target activities, helping to predict the potential for such effects in new compounds.[2]

Data Presentation

Table 1: Comparison of IC50 Values for Azetidine Derivatives Against GAT-1 and GAT-3



Compound	Lipophilic Residue	Target	IC50 (μM)[1]
Azetidin-2-ylacetic acid derivative 1	4,4-diphenylbutenyl	GAT-1	2.83 ± 0.67
Azetidin-2-ylacetic acid derivative 2	4,4-bis(3-methyl-2-thienyl)butenyl	GAT-1	2.01 ± 0.77
12d	2-[tris(4- methoxyphenyl)metho xy]ethyl	GAT-3	15.3 ± 4.5
18b	N/A	GAT-1	26.6 ± 3.3
18e	N/A	GAT-3	31.0 ± 4.7

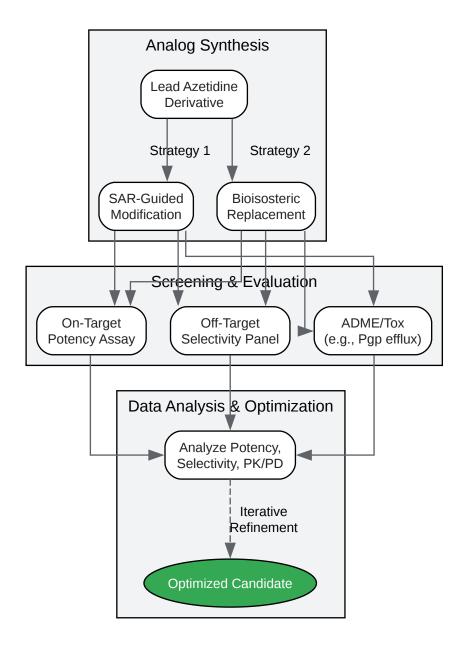
Experimental Protocols

Protocol 1: General Procedure for Off-Target Profiling using a Kinase Panel

- Compound Preparation: Prepare stock solutions of the azetidine derivative in a suitable solvent (e.g., DMSO) at a high concentration.
- Assay Plate Preparation: Serially dilute the compound stock to obtain a range of concentrations for testing. Dispense the diluted compounds into the wells of an assay plate.
- Kinase Reaction: Add the specific kinase, its substrate, and ATP to the wells to initiate the enzymatic reaction. Include appropriate positive and negative controls.
- Incubation: Incubate the plates at a controlled temperature for a specific period to allow the kinase reaction to proceed.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

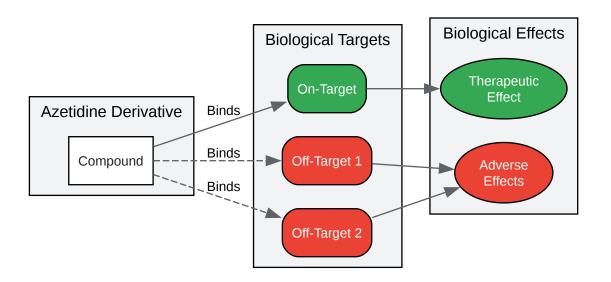




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Caption: Workflow for optimizing azetidine derivatives to reduce off-target effects.





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